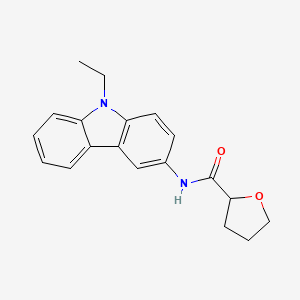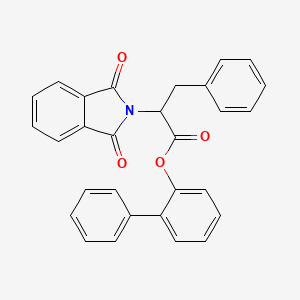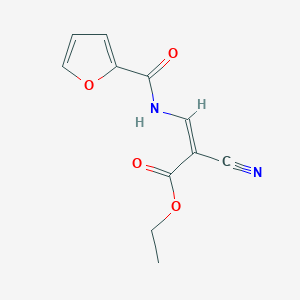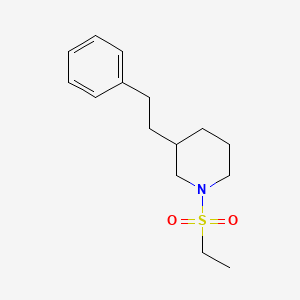![molecular formula C17H20BrNO B4065770 N-(4-bromophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4065770.png)
N-(4-bromophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide
Vue d'ensemble
Description
N-(4-bromophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide, also known as BDPC, is a synthetic compound that belongs to the class of arylcyclohexylamines. It was first synthesized in the 1960s and has been studied extensively for its potential use in scientific research applications.
Applications De Recherche Scientifique
1. Structural and Stereochemical Analysis
N-(4-bromophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide is closely related to compounds studied for their structural and stereochemical properties. For instance, Cameron et al. (1994) investigated the stereochemistry of the Nametkin shift in a similar compound, providing insights into the migration of exo methyl groups in bicyclic structures (Cameron et al., 1994).
2. Antimicrobial Activity
Compounds with structures akin to N-(4-bromophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide have been explored for their antimicrobial properties. Ghorab et al. (2017) synthesized derivatives showing significant activity against various bacteria and fungi, highlighting the potential of such compounds in developing new antimicrobial agents (Ghorab et al., 2017).
3. Organic Synthesis and Medicinal Chemistry
This compound is also relevant in the field of organic synthesis and medicinal chemistry. Ikemoto et al. (2005) described a method for synthesizing a structurally similar CCR5 antagonist, illustrating the utility of these compounds in creating pharmacologically active agents (Ikemoto et al., 2005).
4. Transport Applications
Research by Christensen et al. (1983) on 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, which are structurally related, revealed their specificity to membrane transport systems in tumor and hepatoma cells, demonstrating the biological significance of these compounds (Christensen et al., 1983).
5. Enzyme Interaction Studies
Compounds similar to N-(4-bromophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide have been used in studying enzyme interactions. Hodgson and Casida (1961) explored the metabolism of N:N-dialkyl carbamates by rat liver enzymes, providing a basis for understanding enzyme-substrate interactions (Hodgson & Casida, 1961).
6. Photostabilization Research
Balakit et al. (2015) conducted research on thiophene derivatives for photostabilizing poly(vinyl chloride), indicating the potential application of structurally similar compounds in material science (Balakit et al., 2015).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO/c1-11-16(2,3)12-8-9-17(11,10-12)15(20)19-14-6-4-13(18)5-7-14/h4-7,12H,1,8-10H2,2-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPATJFZKSQGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C(=O)NC3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-N-({5-[(methyl{2-[(4-methylphenyl)thio]ethyl}amino)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B4065691.png)

![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[3-(1H-pyrazol-1-yl)propyl]amine](/img/structure/B4065702.png)



![3-(4-nitrophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole](/img/structure/B4065728.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4065748.png)
![5-(3-ethynylbenzoyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4065753.png)
![1-(2,5-dimethylphenyl)-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B4065764.png)

![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B4065790.png)
![N-(4-bromo-3-methylphenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4065798.png)